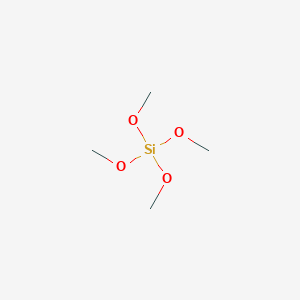

Tetramethoxysilane

Cat. No. B109134

Key on ui cas rn:

681-84-5

M. Wt: 152.22 g/mol

InChI Key: LFQCEHFDDXELDD-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04730074

Procedure details

1642 gm of crude product prepared in Example 3 was added to the distilling flask and heated slowly. Distillation fractions were collected at the head temperatures shown in Table 4 . From the composition of the fractions, the 1642 gm of crude product afforded 660 gm trimethoxysilane, which is more than that calculable from the composition of the starting material (first row of Table 4). The additional tri-methoxysilane was formed via the disproportionation of the mixed dimethylaminomethoxysilanes, e.g., HSi(OCH3)2 [N(CH3)2 ]. The vapor phase methanolysis consumed 2521 gm tris(dimethylamino)silane and 1005 gm methanol and produced a total of 1166 gm trimethoxysilane. The stoichiometric amount of trimethoxysilane obtainable from 1005 gm (31.4 moles) methanol is 1277 gm. So the yield of trimethoxysilane was 91.3 wt. % based on methanol converted. Note, however, that the methanol not converted to trimethoxysilane in this pass through the reactor was converted mainly to the mixed dimethylaminomethoxysilanes, e.g., HSi[N(CH3)2 ]2 (OCH3), and mixed methoxydimethylcarbamatosilanes, e.g., HSi[OOCN(CH3)2 ]x (OCH3)3-x (x=1,2,3), which are recyclable. Only negligible quantities of Si(OCH3)4 were formed.

[Compound]

Name

dimethylaminomethoxysilanes

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

OOCN(CH3)2

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][O:2][SiH:3]([O:6][CH3:7])[O:4][CH3:5].[CH3:8][OH:9]>>[Si:3]([O:9][CH3:8])([O:6][CH3:7])([O:4][CH3:5])[O:2][CH3:1]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CO[SiH](OC)OC

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CO[SiH](OC)OC

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CO[SiH](OC)OC

|

Step Four

[Compound]

|

Name

|

dimethylaminomethoxysilanes

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

[Compound]

|

Name

|

OOCN(CH3)2

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CO

|

Step Seven

|

Name

|

|

|

Quantity

|

1005 g

|

|

Type

|

reactant

|

|

Smiles

|

CO

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[Si](OC)(OC)(OC)OC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |